molecular formula C16H14O3 B139146 (R)-Ketoprofen CAS No. 56105-81-8

(R)-Ketoprofen

Número de catálogo B139146
Número CAS: 56105-81-8
Peso molecular: 254.28 g/mol
Clave InChI: DKYWVDODHFEZIM-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Ketoprofen is one of the enantiomeric forms of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid class. It is known for its analgesic properties, which are independent of prostaglandin inhibition, suggesting a unique mechanism of action compared to its S-enantiomer counterpart. The R-enantiomer does not significantly increase the production of inflammatory cytokines, which may contribute to its analgesic effect and a potentially more favorable safety profile in terms of gastric toxicity .

Synthesis Analysis

The synthesis of (R)-Ketoprofen can be achieved through biotransformation using the bacterial strain Comamonas acidovorans KPO-2771-4. This strain exhibits an R-enantioselective amidase that can convert racemic 2-(3-benzoylphenyl)propionamide (keto-amide) to (R)-Ketoprofen with a high enantiomeric excess of 99%. The presence of sodium fumarate as a carbon source and certain enhancers in the culture medium, such as 2-azacyclononanone or isobutyronitrile, are effective for bacterial growth and the enhancement of (R)-Ketoprofen production .

Molecular Structure Analysis

The molecular structure of (R)-Ketoprofen is characterized by a substituted benzophenone chromophore, which is responsible for its photosensitizing reactions. These reactions can lead to the formation of active paramagnetic intermediates and photoproducts that have the potential to attack biological substrates. The study of photoinduced processes in (R)-Ketoprofen, especially when linked with chiral partners such as (S)-N-methylpyrrolidine, provides insights into the binding of chiral drugs with enzymes and receptors .

Chemical Reactions Analysis

(R)-Ketoprofen's photoinduced reactions have been extensively studied, revealing that upon excitation into the triplet state, it can undergo electron transfer (ET) and hydrogen transfer (HT) processes. These processes result in the formation of biradical zwitter ions (BZI) and neutral biradicals (BR), which can lead to stereoselective attachment of the N-methylpyrrolidine residue to the carbonyl carbon atom of (R)-Ketoprofen. The study of these reactions is facilitated by spin chemistry methods, such as chemically induced dynamic nuclear polarization (CIDNP) and chemically induced dynamic electron polarization (CIDEP), which allow for the indirect detection of transient paramagnetic particles by NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Ketoprofen enantiomers can be studied through capillary electrophoresis using trimethylated cyclodextrins (CyDs) as chiral selectors. The affinity of (R)-Ketoprofen towards these CyDs varies with the cavity size of the CyDs, affecting the migration order of the enantiomers during separation. Nuclear magnetic resonance (NMR) spectroscopy has been used to study the interactions between (R)-Ketoprofen and the CyDs, providing a deeper understanding of the structure of the complexes formed between the drug enantiomers and the chiral selectors .

Aplicaciones Científicas De Investigación

Non-Steroidal Anti-Inflammatory Drug (NSAID) Applications

  • (R)-Ketoprofen is recognized as a potent nonsteroidal anti-inflammatory drug (NSAID). It's been effective in treating conditions like rheumatoid arthritis and osteoarthritis over nearly 20 years of clinical use. Its role as an effective analgesic has also been noted, and it maintains therapeutic concentrations in affected joints without frequent administration (Veys, 1991).

Pharmacokinetics and Enantiomer Behavior

  • The pharmacokinetics of (R)-Ketoprofen show little stereoselectivity, with the enantiomers having similar plasma time-courses and not interacting with each other. The drug is rapidly absorbed when given orally, and it binds extensively to plasma albumin. Significant concentrations are attained in synovial fluid, suggesting its effectiveness in treating inflammatory conditions (Jamali & Brocks, 1990).

Lipase-Assisted Resolution

  • A study demonstrated the efficiency of using Candida rugosa lipase to kinetically resolve racemic ketoprofen. This environmentally friendly protocol helps in recycling the undesired (R)-ketoprofen (Estrada-Valenzuela et al., 2021).

Improved Skin Delivery

  • Research on improved skin delivery of ketoprofen indicates its suitability for topical application to treat inflammatory diseases. A study described the production of a nanoemulsion containing ketoprofen, enhancing its permeation and retention in the skin (Lucca et al., 2020).

Gastrointestinal Tolerance

  • (R)-Ketoprofen showed fewer gastroduodenal hemorrhages and erosions than racemic ketoprofen, suggesting a unique analgesic profile with a favorable safety profile (Jerussi et al., 1998).

Role in Oxidative Stress

  • The role of (R)-Ketoprofen in oxidative stress was studied, indicating that reactive oxygen metabolites contribute significantly to the development of intestinal lesions. R(-)-Ketoprofen can enhance the toxic intestinal effects of S(+)-enantiomer via modification of neutrophil migration and oxidative stress (de la Lastra et al., 2000).

Plasma Concentrations in Animals

  • In animal studies, R- and S-ketoprofen concentrations were analyzed in plasma after oral and intramuscular administration, showing differences in pharmacological effects after these routes of administration in growing pigs (Mustonen et al., 2012).

Gastroresistant Microcapsules

  • A study aimed to prepare and evaluate gastroresistant microcapsules containing ketoprofen for targeted drug delivery, showing high drug loading capacity and modified in-vitro and ex-vivo behavior (Luppi et al., 2009).

Glucuronidation Kinetics

  • Research on glucuronidation kinetics in rats with arthritis showed a significant impairment in the in vivo glucuronidation of R- and S-ketoprofen, impacting drug metabolism and effectiveness (Meunier & Verbeeck, 1999).

Stereoselective Pharmacokinetics

  • The study of stereoselective pharmacokinetics after oral administration of modified-release formulations in humans showed differences in the bioavailability of S- and R-ketoprofen enantiomers, providing insights into the drug's metabolism and effectiveness (Lorier et al., 2016).

Sustained Release Microparticles

  • Research on sustained release microparticles for ketoprofen showed potential for controlled drug release, reducing the need for frequent dosing (Oliveira et al., 2012).

Transdermal Patch Development

  • A study on ketoprofen incorporated into natural latex membranes for transdermal delivery demonstrated the potential for sustained drug release, minimizing systemic side effects (Floriano et al., 2018).

Mecanismo De Acción

Target of Action

®-Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

®-Ketoprofen acts by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever. It’s worth noting that ®-Ketoprofen is a racemic mixture, and the (S)-enantiomer is primarily responsible for the COX inhibition .

Biochemical Pathways

The primary biochemical pathway affected by ®-Ketoprofen is the arachidonic acid pathway. By inhibiting the COX enzymes, ®-Ketoprofen prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

The ADME properties of ®-Ketoprofen are as follows:

Result of Action

At the molecular level, the inhibition of COX enzymes by ®-Ketoprofen leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, ®-Ketoprofen can affect various cell types involved in the inflammatory response, including leukocytes and endothelial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Ketoprofen. For instance, factors such as pH can affect the drug’s solubility and absorption. Additionally, individual factors like age, sex, genetic polymorphisms, and disease state can influence the drug’s pharmacokinetics and pharmacodynamics .

: Information about ®-Ketoprofen’s target and mode of action. : Information about ®-Ketoprofen’s pharmacokinetics. : Information about the influence of environmental factors on ®-Ketoprofen’s action.

Propiedades

IUPAC Name

(2R)-2-(3-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204652
Record name (R)-Ketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56105-81-8
Record name (R)-Ketoprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Ketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOPROFEN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ketoprofen
Reactant of Route 2
Reactant of Route 2
(R)-Ketoprofen
Reactant of Route 3
(R)-Ketoprofen
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-Ketoprofen
Reactant of Route 5
Reactant of Route 5
(R)-Ketoprofen
Reactant of Route 6
(R)-Ketoprofen

Q & A

Q1: What is the key pharmacological difference between (R)-Ketoprofen and (S)-Ketoprofen?

A1: (S)-Ketoprofen is a potent cyclooxygenase (COX) inhibitor, primarily responsible for the anti-inflammatory effects of racemic ketoprofen. [, ] (R)-Ketoprofen exhibits significantly weaker COX inhibition and possesses analgesic properties that appear to be independent of prostaglandin synthesis inhibition. [, ]

Q2: Does (R)-Ketoprofen undergo chiral inversion to (S)-Ketoprofen in vivo?

A2: Yes, (R)-Ketoprofen undergoes unidirectional chiral inversion to (S)-Ketoprofen in various species, including rats, monkeys, and calves. [, , , , ] The extent of inversion varies among species. For example, in rats, up to 59.5% of (R)-Ketoprofen can be converted to (S)-Ketoprofen. []

Q3: How does renal function affect the pharmacokinetics of (R)-Ketoprofen and (S)-Ketoprofen?

A3: Decreased renal function leads to increased exposure to both (R)-Ketoprofen and (S)-Ketoprofen, primarily due to reduced clearance. Interestingly, a study in end-stage renal disease patients found a disproportionate increase in (S)-Ketoprofen and its acyl glucuronide, suggesting amplification of chiral inversion from the (R)-enantiomer. []

Q4: Does co-administration of (R)-Ketoprofen influence the bioavailability of (S)-Ketoprofen?

A4: A study in dogs found that the absorption and bioavailability of (S)-Ketoprofen were not affected by the co-administration of (R)-Ketoprofen. []

Q5: Is there evidence of stereoselective metabolism of Ketoprofen in the skin?

A5: Yes, studies using ketoprofen ethyl ester as a model drug found that human skin homogenates primarily metabolized the compound to (R)-Ketoprofen. Human Carboxylesterase-2 (hCE-2), highly expressed in the skin, is believed to be responsible for this stereoselective hydrolysis. [, ]

Q6: Does (R)-Ketoprofen contribute to the anti-inflammatory activity of racemic Ketoprofen?

A6: While (S)-Ketoprofen is the primary COX inhibitor, (R)-Ketoprofen contributes to the overall anti-inflammatory effects of racemic Ketoprofen, potentially through mechanisms beyond prostaglandin synthesis inhibition. In contrast to (S)-Ketoprofen, (R)-Ketoprofen did not significantly increase the production of inflammatory cytokines like TNF and IL-1, even at COX-inhibiting concentrations. []

Q7: What is the role of (R)-Ketoprofen in the analgesic activity of racemic Ketoprofen?

A7: (R)-Ketoprofen appears to play a significant role in the analgesic activity of racemic Ketoprofen. Studies suggest that (R)-Ketoprofen may exert analgesic effects independent of prostaglandin inhibition. [, ]

Q8: How do the enantiomers of Ketoprofen interact differently with bovine serum albumin (BSA)?

A8: Studies utilizing circular dichroism and fluorescence spectroscopy revealed that (R)-Ketoprofen and (S)-Ketoprofen exhibit distinct binding characteristics to BSA. The two enantiomers form diastereomeric complexes with BSA, with differing stability constants and circular dichroism spectra. Furthermore, the binding sites on BSA differ between the enantiomers; (R)-Ketoprofen preferentially binds to the primary site, while (S)-Ketoprofen favors the secondary site. [] This highlights the chiral recognition capabilities of BSA and emphasizes the potential for stereoselective interactions between chiral drugs and proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.